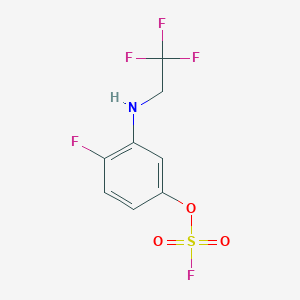
1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene is a versatile chemical compound characterized by its unique structural features, including fluorine and trifluoroethyl groups. This compound is widely used in scientific research due to its distinctive properties, making it suitable for applications in drug synthesis, material science, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene typically involves multiple steps, starting with the fluorination of the benzene ring followed by the introduction of the fluorosulfonyloxy and trifluoroethylamino groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. The process involves the use of specialized reactors and continuous flow systems to maintain consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene is extensively used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Utilized in the design of new pharmaceuticals, particularly in the field of antiviral and anticancer drugs.
Industry: Applied in material science for the creation of advanced materials with enhanced properties.
Mecanismo De Acción
1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene is compared with other similar compounds, such as 1-Fluoro-2-(2,2,2-trifluoroethylamino)benzene and 4-Fluorosulfonyloxybenzene. Its uniqueness lies in the combination of fluorine and trifluoroethyl groups, which impart distinct chemical and physical properties compared to its counterparts.
Comparación Con Compuestos Similares
1-Fluoro-2-(2,2,2-trifluoroethylamino)benzene
4-Fluorosulfonyloxybenzene
2,2,2-Trifluoroethylamine
This comprehensive overview highlights the significance of 1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for advancing scientific knowledge and technological development.
Propiedades
IUPAC Name |
1-fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO3S/c9-6-2-1-5(17-18(13,15)16)3-7(6)14-4-8(10,11)12/h1-3,14H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAUYJRTFVJXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)F)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













